molecular formula C9H11BO3 B12955508 3,3-dimethylbenzo[c][1,2]oxaborole-1,6(3H)-diol

3,3-dimethylbenzo[c][1,2]oxaborole-1,6(3H)-diol

Cat. No.: B12955508
M. Wt: 177.99 g/mol
InChI Key: QKVCYHOXZTYBBQ-UHFFFAOYSA-N
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Description

3,3-Dimethylbenzo[c][1,2]oxaborole-1,6(3H)-diol: is a chemical compound with the molecular formula C9H11BO2 It is a member of the benzoxaborole family, characterized by a boron atom integrated into a benzene ring fused with an oxaborole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-dimethylbenzo[c][1,2]oxaborole-1,6(3H)-diol typically involves the reaction of 2-(2-bromophenyl)-propane-2-ol with n-butyl lithium in anhydrous tetrahydrofuran (THF) under argon atmosphere at -78°C. This is followed by the addition of triisopropylborate and subsequent heating to room temperature. The mixture is then cooled, and hydrochloric acid is added to adjust the pH. The product is extracted with ethyl acetate, dried, and purified by chromatography to yield the desired compound .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethylbenzo[c][1,2]oxaborole-1,6(3H)-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the boron atom.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in aqueous solution or potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with nucleophilic groups replacing hydrogen atoms.

Scientific Research Applications

Chemistry: In chemistry, 3,3-dimethylbenzo[c][1,2]oxaborole-1,6(3H)-diol is used as a building block for the synthesis of more complex molecules

Biology: The compound has shown promise in biological research due to its ability to interact with biological molecules. It can be used as a probe to study enzyme mechanisms and as a potential therapeutic agent.

Medicine: In medicine, derivatives of this compound are being investigated for their potential use as drugs. The boron atom in the structure can form reversible covalent bonds with biological targets, making it a candidate for enzyme inhibition and other therapeutic applications.

Industry: In industry, the compound is used in the development of new materials with unique properties, such as polymers and coatings. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3,3-dimethylbenzo[c][1,2]oxaborole-1,6(3H)-diol involves its ability to form reversible covalent bonds with biological molecules. The boron atom in the compound can interact with hydroxyl and amino groups in proteins, leading to enzyme inhibition or modulation of biological pathways. This interaction is crucial for its potential therapeutic effects and its use as a biochemical probe.

Comparison with Similar Compounds

  • 3,3-Dimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol
  • 1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid

Comparison: Compared to similar compounds, 3,3-dimethylbenzo[c][1,2]oxaborole-1,6(3H)-diol is unique due to its specific substitution pattern and the presence of two hydroxyl groups. This structural difference can lead to variations in reactivity, stability, and biological activity, making it a valuable compound for diverse applications in scientific research and industry .

Properties

Molecular Formula

C9H11BO3

Molecular Weight

177.99 g/mol

IUPAC Name

1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-ol

InChI

InChI=1S/C9H11BO3/c1-9(2)7-4-3-6(11)5-8(7)10(12)13-9/h3-5,11-12H,1-2H3

InChI Key

QKVCYHOXZTYBBQ-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(C=CC(=C2)O)C(O1)(C)C)O

Origin of Product

United States

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